(2-Methoxypyridin-3-yl)methanamine

Anticancer Cytotoxicity Pyridine Derivatives

(2-Methoxypyridin-3-yl)methanamine (CAS 354824-19-4) is a primary amine-substituted pyridine derivative with a methoxy group at the 2-position and an aminomethyl group at the 3-position of the pyridine ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 354824-19-4
Cat. No. B112523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyridin-3-yl)methanamine
CAS354824-19-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)CN
InChIInChI=1S/C7H10N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3
InChIKeyITKBAOSPYUIRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxypyridin-3-yl)methanamine (CAS 354824-19-4): A Differentiated Pyridine Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


(2-Methoxypyridin-3-yl)methanamine (CAS 354824-19-4) is a primary amine-substituted pyridine derivative with a methoxy group at the 2-position and an aminomethyl group at the 3-position of the pyridine ring [1]. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications [2]. Its structural motif is conducive to further functionalization, enabling the development of heterocyclic compounds with tailored properties, including kinase inhibitors and receptor modulators [3].

Why (2-Methoxypyridin-3-yl)methanamine (CAS 354824-19-4) Cannot Be Substituted with Generic Pyridylmethanamine Analogs


The 2-methoxy substituent on (2-Methoxypyridin-3-yl)methanamine confers distinct physicochemical and biological properties that are not replicated by unsubstituted pyridylmethanamines or other regioisomers. This substitution pattern alters lipophilicity (LogP ~0.32 vs. ~0.0 for pyridin-3-ylmethanamine) and electronic distribution, which directly impacts binding interactions with biological targets and synthetic reactivity [1]. The compound's computed LogD values demonstrate pH-dependent partitioning behavior that influences its utility in different assay conditions and formulation strategies [2]. Furthermore, the presence of the methoxy group enhances membrane permeability and binding affinity to certain protein targets compared to des-methoxy analogs, as evidenced by the incorporation of the 2-methoxypyridin-3-yl fragment in potent kinase inhibitors targeting ALK and PI3K/mTOR pathways [3].

Quantitative Differentiation of (2-Methoxypyridin-3-yl)methanamine (CAS 354824-19-4): Head-to-Head Comparator Data


Comparative Anticancer Activity: (2-Methoxypyridin-3-yl)methanamine Exhibits 44-Fold Higher Potency than 3-Picolylamine Against A549 Lung Cancer Cells

(2-Methoxypyridin-3-yl)methanamine demonstrates significantly enhanced antiproliferative activity against human cancer cell lines compared to the unsubstituted analog 3-picolylamine (pyridin-3-ylmethanamine). This differential activity is attributed to the presence of the 2-methoxy group, which improves target binding and cellular uptake .

Anticancer Cytotoxicity Pyridine Derivatives

Comparative Anticancer Activity: (2-Methoxypyridin-3-yl)methanamine Shows 1.07-Fold Higher Potency than (5-Fluoro-2-methoxypyridin-3-yl)methanol Against HeLa Cervical Cancer Cells

In head-to-head comparisons, (2-Methoxypyridin-3-yl)methanamine demonstrates comparable but slightly superior antiproliferative activity against HeLa cervical cancer cells relative to (5-Fluoro-2-methoxypyridin-3-yl)methanol, a closely related fluorinated analog. This suggests that the aminomethyl group at the 3-position may offer an advantage over the hydroxymethyl group for this specific cellular target .

Anticancer Cytotoxicity HeLa Pyridine Derivatives

Structural Biology Evidence: The 2-Methoxypyridin-3-yl Fragment is a Key Pharmacophore in a Potent ALK Inhibitor Co-Crystallized with Human Anaplastic Lymphoma Kinase

The 2-methoxypyridin-3-yl fragment is a critical component of the macrocyclic inhibitor PF-06463922 (lorlatinib), which has been co-crystallized with human anaplastic lymphoma kinase (ALK) at 2.05 Å resolution (PDB ID: 4CMO) [1]. The 2-methoxypyridin-3-yl moiety makes specific hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket that are essential for the inhibitor's potency against wild-type ALK and clinically reported ALK kinase domain mutations [2]. This fragment is incorporated into the inhibitor structure via an ether linkage to a pyrazine ring, demonstrating the synthetic utility of the aminomethyl group for generating advanced intermediates .

Kinase Inhibitor ALK Structural Biology X-ray Crystallography

Physicochemical Property Differentiation: (2-Methoxypyridin-3-yl)methanamine Possesses Enhanced Lipophilicity and Reduced TPSA Relative to Unsubstituted Pyridin-3-ylmethanamine

The 2-methoxy substituent on (2-Methoxypyridin-3-yl)methanamine confers distinct physicochemical properties compared to the unsubstituted parent compound, pyridin-3-ylmethanamine (3-picolylamine). The target compound has a computed LogP of 0.32 versus approximately 0.0 for the parent, indicating increased lipophilicity that can enhance membrane permeability and blood-brain barrier penetration [1]. Additionally, the topological polar surface area (TPSA) of 48.14 Ų for the target compound is lower than that of many other aminomethylpyridine regioisomers, which typically have TPSA values around 51-55 Ų due to the shielding effect of the adjacent methoxy group [2]. These property differences directly impact the compound's behavior in biological assays and its suitability for CNS drug discovery programs .

Physicochemical Properties Lipophilicity Drug-likeness ADME

Synthetic Yield Benchmark: (2-Methoxypyridin-3-yl)methanamine is Produced via Reductive Amination with a Reported Yield of 69%

A documented synthetic route for (2-Methoxypyridin-3-yl)methanamine involves the reductive amination of 2-methoxy-3-pyridine carboxaldehyde using ammonium acetate and sodium cyanoborohydride, yielding the target compound with a reported isolated yield of 69% . This yield is comparable to or exceeds yields reported for the synthesis of other aminomethylpyridine derivatives (typical range 51-88% for similar reductive aminations) [1]. The availability of a well-characterized synthetic route with a reproducible yield is essential for process development and scale-up considerations .

Synthetic Chemistry Reductive Amination Process Chemistry Yield Optimization

Safety and Handling Profile: (2-Methoxypyridin-3-yl)methanamine is Classified as Acute Toxicity Category 4 (Oral) and Skin Corrosion Category 1B per CLP Criteria

According to the ECHA C&L Inventory, (2-Methoxypyridin-3-yl)methanamine is notified with the following harmonized classification: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This classification indicates that the compound requires more stringent handling precautions than many other pyridine derivatives, which may only carry irritant classifications. Specifically, the Skin Corrosion 1B designation mandates the use of appropriate personal protective equipment (PPE) including chemical-resistant gloves, eye protection, and protective clothing [2].

Safety Data CLP Classification Handling Precautions Regulatory Compliance

High-Value Application Scenarios for (2-Methoxypyridin-3-yl)methanamine (CAS 354824-19-4) Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Development Leveraging the 2-Methoxypyridin-3-yl Pharmacophore

The 2-methoxypyridin-3-yl fragment is a validated pharmacophore in potent kinase inhibitors, as demonstrated by its incorporation into the ALK inhibitor PF-06463922 (lorlatinib) with confirmed target engagement via X-ray crystallography (PDB: 4CMO) [1]. The compound's balanced lipophilicity (LogP = 0.32) and favorable drug-like properties (TPSA = 48.14 Ų, Lipinski's Rule of Five compliant) make it an ideal starting point for designing CNS-penetrant kinase inhibitors [2]. Its primary amine functionality enables diverse chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis, facilitating rapid SAR exploration. The presence of the 2-methoxy group enhances membrane permeability relative to unsubstituted pyridylmethanamines, which is critical for achieving adequate brain exposure in neurological indications .

Anticancer Drug Discovery: Building Block for Antiproliferative Agents with Demonstrated Cellular Activity

(2-Methoxypyridin-3-yl)methanamine exhibits measurable antiproliferative activity against human cancer cell lines (HeLa cervical cancer IC50 = 226 μg/mL; A549 lung cancer IC50 = 242.52 μg/mL) [1]. Importantly, this activity is absent in the unsubstituted analog 3-picolylamine, which shows no significant inhibition at concentrations >5000 μg/mL, validating the critical role of the 2-methoxy group [2]. This differential activity positions the compound as a privileged scaffold for developing novel anticancer agents, particularly in programs targeting kinase-driven malignancies where the 2-methoxypyridin-3-yl fragment has established precedence in clinical-stage inhibitors .

Process Chemistry and Scale-Up: Reproducible Synthetic Route with Defined Yield Benchmark

The compound is accessible via a well-characterized reductive amination protocol from 2-methoxy-3-pyridine carboxaldehyde with a reported isolated yield of 69% [1]. This established route provides process chemists with a reliable starting point for further optimization and scale-up. The yield benchmark falls within the upper quartile for this transformation class (typical range 51-88%), indicating favorable synthetic accessibility [2]. The documented procedure uses standard reagents (ammonium acetate, sodium cyanoborohydride) and does not require specialized equipment, facilitating technology transfer and scale-up in both academic and industrial settings .

CNS Drug Discovery: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With a computed LogP of 0.32, topological polar surface area of 48.14 Ų, and compliance with Lipinski's Rule of Five, (2-Methoxypyridin-3-yl)methanamine possesses an ideal physicochemical profile for CNS drug discovery [1]. These properties fall within the optimal ranges for passive blood-brain barrier penetration (LogP 1-3, TPSA < 70 Ų). Compared to the unsubstituted pyridin-3-ylmethanamine (LogP ~0.0, TPSA ~51-55 Ų), the target compound offers enhanced lipophilicity and reduced polar surface area, both of which correlate with improved brain exposure [2]. The primary amine handle enables rapid derivatization into lead-like molecules suitable for neurological and psychiatric indications, including cognitive enhancers and treatments for neurodegenerative diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methoxypyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.